molecular formula C8H12BrNSi B1310662 2-Bromo-6-(trimethylsilyl)pyridine CAS No. 59409-80-2

2-Bromo-6-(trimethylsilyl)pyridine

Cat. No. B1310662
CAS RN: 59409-80-2
M. Wt: 230.18 g/mol
InChI Key: JHVGQGZQAUEZJZ-UHFFFAOYSA-N
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Patent
US06946559B2

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes, and 2,6-dibromopyridine (2.37 g, 10.0 mmol) in toluene (25 mL) was added thereto below 10° C. over a period of 10 minutes or more. The resultant suspension was stirred at 0° C. for one hour, and chlorotrimethylsilane (13 mmol, 1.65 mL)) was added thereto. After the mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours, an aqueous solution (20 mL) of 1M acetic acid was added thereto. The reaction mixture was extracted twice with ethyl acetate (50 mL). The organic phase was separated, washed with water (10 mL), dried over magnesium sulfate, and concentrated under reduced pressure to give a residue. The residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (20:1, v/v) to give the title compound (881 mg, about 38% yield) as colorless powder.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.65 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
38%

Identifiers

REACTION_CXSMILES
C([Mg]Cl)CCC.C([Li])CCC.[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15](Br)[N:14]=1.Cl[Si:21]([CH3:24])([CH3:23])[CH3:22]>O1CCCC1.CCCCCC.C1(C)C=CC=CC=1.C(O)(=O)C>[Br:12][C:13]1[N:14]=[C:15]([Si:21]([CH3:24])([CH3:23])[CH3:22])[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.06 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.2 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.37 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.65 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
below 10° C. over a period of 10 minutes or more
STIRRING
Type
STIRRING
Details
After the mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (20:1

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 881 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.